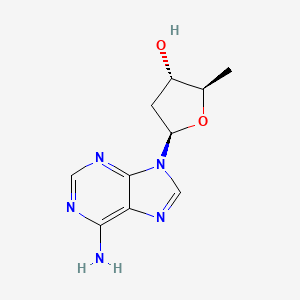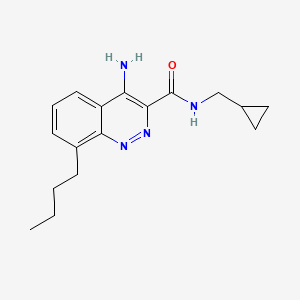
Cyclothialidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Cyclothialidine is a complex organic molecule with a variety of functional groups. This compound is notable for its intricate structure, which includes multiple hydroxyl, amino, and carbonyl groups, as well as a bicyclic system. Such complexity often indicates potential biological activity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise conditions to ensure the correct stereochemistry and functional group placement. The process often begins with the formation of the pyrrolidine ring, followed by the introduction of the hydroxyl and amino groups. Subsequent steps involve the construction of the bicyclic system and the attachment of the various side chains. Common reagents used in these reactions include protecting groups to safeguard sensitive functional groups, as well as catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability. Additionally, purification methods such as chromatography and crystallization would be employed to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups under specific conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of bases or acids to facilitate the nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would regenerate the hydroxyl groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Its unique structure could be utilized in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of bonds and interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclothialidine: shares similarities with other complex organic molecules that contain multiple functional groups and bicyclic systems.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and stereochemistry, which can result in unique biological activity and chemical reactivity
Propiedades
Fórmula molecular |
C26H35N5O12S |
|---|---|
Peso molecular |
641.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1 |
Clave InChI |
HMHQWJDFNVJCHA-ZPGBQQFCSA-N |
SMILES |
CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |
SMILES isomérico |
CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O |
SMILES canónico |
CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |
Sinónimos |
cyclothialidine Ro 09-1437 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid](/img/structure/B1206793.png)



![(2S,3S,4S,5R)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1206798.png)

